trans-1-(tert-Butoxycarbonyl)-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
trans-1-(tert-Butoxycarbonyl)-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid: is a complex organic compound that features a pyrrolidine ring substituted with a pyridinyl group and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-(tert-Butoxycarbonyl)-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via nucleophilic substitution or coupling reactions.
Protection with Boc Group: The tert-butoxycarbonyl group is often introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridinyl group.
Reduction: Reduction reactions could target the pyridinyl group or other functional groups.
Substitution: Various substitution reactions can occur, especially at the pyridinyl and pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might include the use of bases, acids, or catalysts depending on the specific reaction.
Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce various reduced derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and synthetic methodologies.
Biology:
- Potential use in the development of biologically active compounds.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential as a pharmaceutical intermediate.
- May be used in the design of new drugs or therapeutic agents.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of trans-1-(tert-Butoxycarbonyl)-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, influencing biological pathways. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis.
Comparison with Similar Compounds
- trans-1-(tert-Butoxycarbonyl)-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid
- trans-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid
Comparison:
- The position of the pyridinyl group (2-, 3-, or 4-) can significantly influence the compound’s reactivity and properties.
- The presence of different substituents on the pyrrolidine ring can alter the compound’s chemical behavior and potential applications.
This article provides a general overview based on typical information about similar compounds. For precise details, consulting scientific literature and experimental data is recommended.
Properties
IUPAC Name |
(3R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-8-10(11(9-17)13(18)19)12-6-4-5-7-16-12/h4-7,10-11H,8-9H2,1-3H3,(H,18,19)/t10-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVDNYNGCYPVGC-QWRGUYRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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